molecular formula C18H18BrNO3S B2558471 Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 312917-28-5

Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2558471
CAS No.: 312917-28-5
M. Wt: 408.31
InChI Key: BOPSONQRRCGRNK-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative with a tetrahydrocyclohexene ring fused to the thiophene core. The molecule features:

  • A 3-bromobenzoyl substituent at the 2-amino position.
  • An ethyl ester group at the 3-position of the benzothiophene.
  • A saturated cyclohexene ring (4,5,6,7-tetrahydro) fused to the benzothiophene.

This compound is part of a broader class of thiophene derivatives studied for applications in medicinal chemistry (e.g., antiviral agents , anticorrosive materials ), and coordination chemistry ).

Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c1-2-23-18(22)15-13-8-3-4-9-14(13)24-17(15)20-16(21)11-6-5-7-12(19)10-11/h5-7,10H,2-4,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPSONQRRCGRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrNO3S. The compound features a unique benzothiophene core with a bromobenzoyl group that enhances its reactivity and biological profile. Its structure can be represented as follows:

Ethyl 2 3 bromobenzoyl amino 4 5 6 7 tetrahydro 1 benzothiophene 3 carboxylate\text{Ethyl 2 3 bromobenzoyl amino 4 5 6 7 tetrahydro 1 benzothiophene 3 carboxylate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the bromobenzoyl group into the benzothiophene framework. The general steps include:

  • Formation of the Benzothiophene Core : Utilizing thiophene derivatives and appropriate coupling reactions.
  • Introduction of the Bromobenzoyl Group : This is achieved through electrophilic substitution reactions.
  • Esterification : The final step involves converting the carboxylic acid group into an ester to yield this compound.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiophene possess antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this structure have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 2–64 μg/mL .
Compound NameMIC (μg/mL)Target Bacteria
Ethyl 2-[bromobenzoyl]amino derivative32S. aureus
Ethyl 2-amino derivative64E. coli

The mechanism through which these compounds exert their antimicrobial effects often involves:

  • Inhibition of DNA Gyrase : Similar compounds target bacterial DNA gyrase and topoisomerases, preventing DNA replication .

Cytotoxicity Studies

While assessing the biological activity of this compound, it is crucial to evaluate its cytotoxicity:

  • Cell Viability Assays : Preliminary studies indicate low to moderate cytotoxicity against human cell lines, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Several key studies have focused on the biological activity of benzothiophene derivatives:

  • Study on Antimicrobial Efficacy : A recent publication explored the antimicrobial potential of various benzothiophene derivatives against multidrug-resistant strains . The study highlighted the effectiveness of compounds with bromobenzoyl substitutions.
  • In Silico Docking Studies : Molecular docking simulations have been employed to predict binding affinities to target proteins involved in bacterial resistance mechanisms . These studies suggest that this compound could serve as a lead compound for further drug development.

Scientific Research Applications

Drug Development

Anticancer Properties
Research has indicated that compounds related to ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit anticancer properties. The benzothiophene moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Agricultural Chemistry

Pesticidal Applications
this compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems suggests that it could be developed into a novel agent for controlling pests and diseases in crops. The specific mode of action would need to be studied further to optimize its efficacy and safety for agricultural use .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers are investigating how modifications to the benzothiophene core and the bromobenzoyl group influence its pharmacological properties. This knowledge could lead to the design of more potent derivatives with enhanced therapeutic profiles .

Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents .

Case Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The study found that the compound showed promising results with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Amino Position

The 2-amino group is a critical site for structural modification. Key analogs include:

Table 1: Substituent Variations and Key Properties
Compound Name Substituent at 2-Amino Position Molecular Weight (g/mol) Key Properties References
Target Compound 3-Bromobenzoyl ~423.3 Potential antiviral activity; bromine enhances electrophilicity
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]- analog 3,4-Dimethoxybenzoyl ~405.4 96% synthetic yield; ¹H NMR data (DMSO-d₆, δ 12.00 for NH)
Ethyl 2-[(2-chloroacetyl)amino]- analog 2-Chloroacetyl ~343.8 Safety data (GHS-compliant SDS; CAS 60442-41-3)
Ethyl 2-benzamido- analog Benzamido ~353.4 Crystal structure with S(6) hydrogen-bonded ring motif
Ethyl 2-(2-cyanoacetamido)- analog 2-Cyanoacetyl ~333.4 Intermediate for antioxidants; Rf = 0.62 (CHCl₃:MeOH 10:1)
Key Observations:
  • Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance reactivity for nucleophilic substitution or metal coordination .
  • Methoxy Groups : Increase solubility and modulate electronic properties via resonance .
  • Cyanogroups: Improve antioxidant activity by stabilizing radical intermediates .
Key Findings:
  • Antiviral Activity: The 3-bromobenzoyl group may improve binding to viral RNA compared to non-halogenated analogs .
  • Anticorrosive Effects : Thiophene derivatives with conjugated π-systems exhibit superior adsorption on metal surfaces .
  • Metal Complexation : Schiff base derivatives form stable complexes with transition metals, enhancing antibacterial efficacy .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : The target compound’s benzothiophene core is planar, with dihedral angles <10° between aromatic rings in analogs (e.g., 8.13° in benzamido derivative ).
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds create S(6) ring motifs, stabilizing molecular conformation .
  • ¹H NMR Trends : NH protons resonate at δ ~12.00 in DMSO-d₆ for benzoyl derivatives, while acetyl analogs show upfield shifts (δ ~10.5–11.5) .

Preparation Methods

Core Cyclization Strategies for Tetrahydrobenzothiophene Formation

The tetrahydrobenzothiophene ring system is synthesized via cyclization reactions, often employing precursors such as cyclohexenone derivatives or thioester intermediates.

Dieckmann Cyclization of Thioester Precursors

A common approach involves the Dieckmann cyclization of ethyl 3-mercaptocyclohex-1-ene-1-carboxylate derivatives. Under basic conditions (e.g., sodium ethoxide in ethanol), intramolecular cyclization forms the tetrahydrobenzothiophene core. For example, reacting ethyl 3-mercaptocyclohex-1-ene-1-carboxylate with diethyl acetylenedicarboxylate in refluxing toluene yields the bicyclic structure with an ester group at position 3.

Reaction Conditions:

  • Solvent: Toluene
  • Temperature: 110–120°C
  • Catalyst: None (thermal cyclization)
  • Yield: 60–70%

Sulfur-Assisted Cyclization of Diketones

Alternative routes utilize Hinsberg thiophene synthesis, where 1,4-diketones react with phosphorus pentasulfide (P$$4$$S$${10}$$) in anhydrous tetrahydrofuran (THF). This method introduces sulfur into the ring, forming the thiophene moiety. For instance, cyclization of 2-acetylcyclohexanone with P$$4$$S$${10}$$ produces the tetrahydrobenzothiophene skeleton.

Key Variables:

  • Molar ratio of P$$4$$S$${10}$$ to diketone: 1:2
  • Reaction time: 12–18 hours
  • Yield: 50–55%

Functionalization of the Tetrahydrobenzothiophene Core

Introduction of the Amino Group at Position 2

The amino group is introduced via nitration followed by reduction or direct nucleophilic substitution.

Nitration-Reduction Sequence
  • Nitration: Treating the core with nitric acid (HNO$$3$$) in sulfuric acid (H$$2$$SO$$_4$$) at 0–5°C introduces a nitro group at position 2.
  • Reduction: Catalytic hydrogenation (H$$_2$$, Pd/C in ethanol) reduces the nitro group to an amine.

Optimized Parameters:

  • Nitration temperature: 0°C
  • Reduction pressure: 1 atm H$$_2$$
  • Combined yield: 40–45%
Direct Amination via Ullmann Coupling

Copper-catalyzed coupling of the tetrahydrobenzothiophene core with ammonia or ammonium chloride in dimethylformamide (DMF) at 120°C provides the 2-amino derivative.

Catalyst System:

  • CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Yield: 35–40%

Acylation with 3-Bromobenzoyl Chloride

The 2-amino intermediate undergoes acylation with 3-bromobenzoyl chloride to install the target substituent.

Schotten-Baumann Reaction

Reacting the amine with 3-bromobenzoyl chloride in a biphasic system (water/dichloromethane) in the presence of sodium hydroxide (NaOH) forms the amide bond.

Conditions:

  • Base: 10% NaOH (aq)
  • Temperature: 0–5°C (to minimize hydrolysis)
  • Yield: 75–80%

Steglich Esterification for Improved Efficiency

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane enhances acylation efficiency, particularly for sterically hindered amines.

Reagent Ratios:

  • DCC: 1.2 equivalents
  • DMAP: 0.1 equivalents
  • Yield: 85–90%

Esterification and Final Product Isolation

The ethyl ester at position 3 is typically introduced early in the synthesis (e.g., via cyclization precursors). Final purification employs recrystallization or column chromatography.

Recrystallization Solvent Systems

  • Ethanol/water (3:1 v/v)
  • Hexane/ethyl acetate (5:1 v/v)
  • Purity: >95% by HPLC

Chromatographic Purification

  • Stationary phase: Silica gel (230–400 mesh)
  • Mobile phase: Gradient of hexane to ethyl acetate (10–50%)
  • Recovery: 70–75%

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity Citation
Dieckmann Cyclization Core formation 60–70% 90%
Hinsberg Synthesis Thiophene ring closure 50–55% 85%
Schotten-Baumann Acylation 75–80% 92%
Steglich Esterification Acylation optimization 85–90% 95%

Mechanistic Insights and Side-Reaction Mitigation

Competing Hydrolysis During Acylation

The electron-withdrawing bromine atom in 3-bromobenzoyl chloride increases electrophilicity, accelerating acylation but also risking hydrolysis. Low-temperature conditions (0–5°C) and anhydrous solvents suppress hydrolysis.

Byproduct Formation in Cyclization

Incomplete cyclization generates open-chain thioesters, removed via aqueous workup (e.g., 5% NaHCO$$_3$$ washes).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reduce reaction times for cyclization and acylation steps, improving throughput by 30–40% compared to batch processes.

Solvent Recycling

Distillation recovery of toluene and dichloromethane reduces production costs by 15–20%.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via acylation of a tetrahydrobenzothiophene precursor using 3-bromobenzoyl chloride or benzoylisothiocyanate derivatives. For example, intermediate 2-amino-tetrahydrobenzothiophene esters (e.g., methyl or ethyl esters) are reacted with activated acylating agents under anhydrous conditions (e.g., CH₂Cl₂, reflux with nitrogen protection). Yields (~50–70%) depend on stoichiometric ratios (1.2 equiv acylating agent), reaction time (overnight), and purification via reverse-phase HPLC with methanol-water gradients . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting solvent polarity to minimize byproducts.

Q. Which chromatographic techniques are most effective for purifying this compound, and how are solvent gradients tailored?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and methanol-water gradients (30% → 100% methanol) is preferred for isolating high-purity (>98%) product. For scale-up, flash chromatography using silica gel and ethyl acetate/hexane mixtures (1:3 to 1:1 ratios) can achieve comparable purity. Solvent selection must balance solubility (polarity of the ester and amide groups) and separation efficiency, validated via NMR and LC-MS .

Q. How is structural confirmation achieved using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), tetrahydrobenzothiophene protons (δ ~1.7–2.7 ppm for cyclohexene-like protons), and aromatic protons from the 3-bromobenzoyl group (δ ~7.3–8.0 ppm). Carbonyl resonances (C=O) appear at δ ~165–170 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (ester C=O), and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-S: ~1.75 Å) and confirms regioselectivity of the acylation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the acylation reaction at the 2-position of the tetrahydrobenzothiophene core?

  • Methodological Answer : The 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. Density Functional Theory (DFT) calculations can model charge distribution, showing higher electron density at the 2-position due to resonance stabilization from the thiophene sulfur. Steric hindrance from the tetrahydro ring further directs reactivity to the less hindered 2-position .

Q. How can contradictory bioactivity data (e.g., antibacterial vs. inactive results) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Systematic SAR requires:

  • Dose-Response Curves : Test across logarithmic concentrations (0.1–100 µM) to identify IC₅₀ values.
  • Proteomic Profiling : Use LC-MS/MS to assess target engagement (e.g., binding to bacterial enzymes like DNA gyrase).
  • Comparative Analysis : Benchmark against structurally related compounds (e.g., methyl esters or analogs with varying halogen substituents) to isolate the 3-bromo group’s role .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties or target binding affinity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proposed targets (e.g., kinase domains). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling.
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5), solubility (LogS ~-4.5), and cytochrome P450 interactions based on substituent electronegativity (bromine’s inductive effects) .

Q. How do solvent polarity and temperature influence the stereochemical outcome of the tetrahydrobenzothiophene ring during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring cis-ring puckering. Low temperatures (0–5°C) reduce conformational mobility, locking the tetrahydro ring in a chair-like configuration. Dynamic NMR experiments (variable-temperature 1H NMR) can track ring flipping rates, with activation energies calculated via Eyring plots .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or NMR shifts for this compound?

  • Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Solutions include:

  • Recrystallization : Use mixed solvents (e.g., methanol/water) to isolate a single polymorph.
  • DSC/TGA : Differential scanning calorimetry identifies phase transitions, while thermogravimetric analysis detects solvent loss.
  • Deuterated Solvent Standardization : Ensure NMR spectra are acquired in consistent solvents (e.g., CDCl₃ vs. DMSO-d6) .

Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Light Sensitivity : Store samples in amber vials and assess photo-decomposition under UV/visible light.
  • Enzymatic Stability : Test resistance to esterases (e.g., porcine liver esterase) to evaluate prodrug potential .

Methodological Tables

Parameter Typical Value Method Reference
Synthetic Yield50–70%Reverse-phase HPLC
Melting Point210–216°CDifferential Scanning Calorimetry
logP (Predicted)3.5 ± 0.3SwissADME
Antibacterial IC₅₀12.5 µM (vs. S. aureus)Microdilution Assay

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